molecular formula C10H23NO B1588453 8-Dimethylamino-1-octanol CAS No. 29823-87-8

8-Dimethylamino-1-octanol

Cat. No. B1588453
CAS RN: 29823-87-8
M. Wt: 173.3 g/mol
InChI Key: CAKJEDBOIMYCHP-UHFFFAOYSA-N
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Description

“8-Dimethylamino-1-octanol” is a chemical compound with the molecular formula C10H23NO and a molecular weight of 173.30 . It is a liquid at 20°C and is colorless to almost colorless .


Molecular Structure Analysis

The molecular structure of “8-Dimethylamino-1-octanol” consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . It contains 11 non-hydrogen bonds, 8 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“8-Dimethylamino-1-octanol” is a liquid at 20°C . It has a flash point of 82°C, a specific gravity of 0.86, and a refractive index of 1.45 . It should be stored under inert gas and away from air .

Scientific Research Applications

Chemical Reactions and Compound Formation

  • 2-Dimethylaminoethanol reacts with 1,2-epoxyoctane to form a quaternary ammonium compound. This process involves various pathways leading to the formation of multiple products like 1-(s-dimethylaminoethoxy)-2-octanol and 1-dimethylamino-2-octanol, among others. The reaction's product distribution is influenced by the starting materials' ratio and reaction temperature (Tobler, 1969).

Electronic and Structural Analysis

  • The geometric and electronic structure of derivatives like 1,8-bis(dimethylamino)-4-cyano-naphthalene (DMAN-CN) has been extensively studied. These studies utilize density functional theory (DFT) and time-dependent DFT methods, contributing to the understanding of asymmetric charge transfer states and solvatochromic shifts in such compounds (Szemik-Hojniak et al., 2005).

Catalysis and Polymerization

  • Research into poly (N-vinylcarbazole)-co-poly(2-(dimethylamino)ethyl methacrylate) based hydrogen-bonded side-chain liquid crystal copolymers shows the potential for molecular self-assembly processes in creating new materials. These processes involve hydrogen bonding between different groups and have applications in areas like dielectric relaxation properties (Ahlatcioǧlu et al., 2014).

Organometallic Chemistry

  • The synthesis and characterization of novel tetraorganotin compounds containing the 8-(dimethylamino)-1-naphthyl group highlight the compound's role in forming complex organometallic structures. This research contributes to a deeper understanding of the structural properties and potential applications of these compounds in various chemical processes (Koten et al., 1991).

Optical and Electrochemical Properties

  • Studies on the optical and electrochemical properties of derivatives like 4-dimethylaminopyridine in various solvents have been conducted. These studies shed light on intramolecular charge transfer dynamics and the solvent's role in these processes, contributing to the development of advanced materials with specific optical characteristics (Demeter & Kovalenko, 2021).

Safety And Hazards

“8-Dimethylamino-1-octanol” is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water. If skin irritation or eye irritation persists, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

8-(dimethylamino)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKJEDBOIMYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431132
Record name 8-Dimethylamino-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Dimethylamino-1-octanol

CAS RN

29823-87-8
Record name 8-Dimethylamino-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Dimethylamino-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 40% dimethylamine/water (30 mL, 26.9 g, 239 mmol) and ethanol (50 mL) was treated with a solution of 8-bromo-1-octanol (15.13 g, 72.3 mmol) and ethanol (20 mL), added dropwise over 10 minutes. The reaction mixture was stirred for 75 hours, diluted with ethyl acetate (80 mL) and washed with saturated sodium bicarbonate solution. The aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated sodium bicarbonate solution (50 mL) and brine (2×40 mL), dried over sodium sulfate, and concentrated. The 11.4 g of 8-dimethylamino-1-octanol, isolated as a yellow oil, was used as is.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fujimitsu, Y Taniyama, S Tajima… - Bioscience …, 2016 - academic.oup.com
From investigation of 60 filamentous fungi, we identified Fusarium merismoides var. acetilereum, which uses 4-N-trimethylamino-1-butanol (TMA-butanol) as the sole source of carbon …
Number of citations: 1 academic.oup.com
Y Ogura, T Terashima, M Sawamoto - Journal of the American …, 2016 - ACS Publications
… 8-Dimethylamino-1-octanol and 1,12-dodecanediol also induced terminal-selective transesterification, though the yield of the telechelic PMMAs was lower than that of the others …
Number of citations: 31 pubs.acs.org
R Peri, S Padmanabhan, A Rutledge… - Journal of medicinal …, 2000 - ACS Publications
We report the synthesis of the single enantiomers of permanently charged dihydropyridine derivatives (DHPs with alkyl linker lengths of two and eight carbon atoms) and their activities …
Number of citations: 132 pubs.acs.org
藤光洋志 - (No Title), 2016 - repository.lib.tottori-u.ac.jp
第 4 級アンモニウムは一般式 R4N+ で表され, 窒素原子が周りの pH に依存せず常に正に帯電しているという特徴を有している. 応用例としては, 電気泳動の一法である CTAB 法で用いられる臭化…
Number of citations: 4 repository.lib.tottori-u.ac.jp

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